molecular formula C8H17NO B13810886 1,2,5-Trimethylpiperidin-3-ol CAS No. 496783-45-0

1,2,5-Trimethylpiperidin-3-ol

Cat. No.: B13810886
CAS No.: 496783-45-0
M. Wt: 143.23 g/mol
InChI Key: FYSXYJLZTKYTDU-UHFFFAOYSA-N
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Description

1,2,5-Trimethylpiperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The presence of three methyl groups at positions 1, 2, and 5, along with a hydroxyl group at position 3, makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethylpiperidin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,5-trimethylpiperidin-3-one with reducing agents can yield this compound . The reaction typically requires specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1,2,5-trimethylpiperidin-3-one, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpiperidin-3-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,5-Trimethylpiperidin-3-ol include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group at position 3. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

1,2,5-Trimethylpiperidin-3-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is characterized by its piperidine ring structure with three methyl groups at positions 1, 2, and 5. This unique substitution pattern influences its chemical reactivity and biological properties. The compound can undergo various chemical transformations such as oxidation and reduction, which are essential for its application in drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a range of bacteria, including both Gram-positive and Gram-negative strains .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CytokineInhibition (%) at 50 µM
TNF-α75%
IL-660%
IL-1β50%

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. Its antimicrobial action is primarily due to membrane disruption, while its anti-inflammatory effects are linked to the modulation of signaling pathways involved in cytokine production .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound exhibited significant activity against E. coli and S. aureus. The study utilized bioautography techniques to visualize the antibacterial effects on agar plates .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of inflammation. Results showed that treatment with this compound significantly reduced swelling and pain compared to control groups .

Research Findings

Research indicates that derivatives of piperidine compounds often exhibit enhanced biological activities compared to their parent structures. The modification of functional groups can lead to improved binding affinities and pharmacokinetic profiles .

Table 3: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Anti-inflammatory Activity (%)
This compound16 µg/mL60%
Piperidine Derivative A8 µg/mL80%
Piperidine Derivative B>64 µg/mL55%

Properties

CAS No.

496783-45-0

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1,2,5-trimethylpiperidin-3-ol

InChI

InChI=1S/C8H17NO/c1-6-4-8(10)7(2)9(3)5-6/h6-8,10H,4-5H2,1-3H3

InChI Key

FYSXYJLZTKYTDU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(N(C1)C)C)O

Origin of Product

United States

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